molecular formula C20H29N3O B6085988 N-methyl-1-[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]-N-(1,2-oxazol-3-ylmethyl)methanamine

N-methyl-1-[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]-N-(1,2-oxazol-3-ylmethyl)methanamine

Cat. No.: B6085988
M. Wt: 327.5 g/mol
InChI Key: BPXOSEPDYGUWEU-UHFFFAOYSA-N
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Description

N-methyl-1-[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]-N-(1,2-oxazol-3-ylmethyl)methanamine is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring, a methylphenyl group, and an oxazole moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

N-methyl-1-[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]-N-(1,2-oxazol-3-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O/c1-17-6-3-4-8-19(17)9-12-23-11-5-7-18(15-23)14-22(2)16-20-10-13-24-21-20/h3-4,6,8,10,13,18H,5,7,9,11-12,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXOSEPDYGUWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCN2CCCC(C2)CN(C)CC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]-N-(1,2-oxazol-3-ylmethyl)methanamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Methylphenyl Group: The methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2-methylbenzyl chloride and an appropriate catalyst.

    Formation of the Oxazole Moiety: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as 2-amino-2-methylpropanenitrile.

    Final Coupling Reaction: The final step involves coupling the piperidine derivative with the oxazole derivative using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]-N-(1,2-oxazol-3-ylmethyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-methyl-1-[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]-N-(1,2-oxazol-3-ylmethyl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-methyl-1-[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]-N-(1,2-oxazol-3-ylmethyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-[1-[2-(2-chlorophenyl)ethyl]piperidin-3-yl]-N-(1,2-oxazol-3-ylmethyl)methanamine
  • N-methyl-1-[1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl]-N-(1,2-oxazol-3-ylmethyl)methanamine

Uniqueness

N-methyl-1-[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]-N-(1,2-oxazol-3-ylmethyl)methanamine is unique due to the presence of the 2-methylphenyl group, which may impart specific biological activities and chemical properties. This structural feature can influence the compound’s binding affinity to molecular targets and its overall pharmacokinetic profile.

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